REACTION_CXSMILES
|
N1CCOCC1.[CH:7](=[O:14])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[C:15]([O:19][CH3:20])(=[O:18])[CH:16]=[CH2:17].O.O.O.C([O-])(=O)C.[Na+]>O.C(O)(=O)C.C1CCCCC1>[CH:7]([CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:17][CH2:16][C:15]([O:19][CH3:20])=[O:18])=[O:14] |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
418 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
344 g
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
444.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)=O
|
Name
|
|
Quantity
|
237.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
165.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
215.3 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
697.5 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
587.3 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 12 hours at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is brought to a temperature of 65° C. to 70° C
|
Type
|
ADDITION
|
Details
|
The boiling point (80° C.-84° C. at the start of addition
|
Type
|
CUSTOM
|
Details
|
87° C. toward the end of the operation) is thus rapidly obtained
|
Type
|
CUSTOM
|
Details
|
is recovered in a water separator
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is then cooled
|
Type
|
DISTILLATION
|
Details
|
the cyclohexane and the excess morpholine are distilled off under reduced pressure (about 4400 Pa)
|
Type
|
CUSTOM
|
Details
|
without exceeding 80° C. in the bulk
|
Type
|
ADDITION
|
Details
|
are added to the 4-hept-1(E/Z)-enylmorpholine
|
Type
|
CUSTOM
|
Details
|
is brought to 60° C.
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the reaction medium is increased to 80° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for 12 hours
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
is added dropwise over two hours at this temperature
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for a further four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted twice with 200 ml of cyclohexane
|
Type
|
WASH
|
Details
|
washed once with 100 ml of water, once with 100 ml of saturated sodium bicarbonate solution and once with 150 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic phase is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporating off the solvent under reduced pressure (3990 Pa)
|
Type
|
CUSTOM
|
Details
|
without exceeding 50° C. in the bulk, 890.0 g of crude oxo ester
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Type
|
CUSTOM
|
Details
|
are blanched under high vacuum (80° C. to 95° C. at 80 Pa)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C(CCC(=O)OC)CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.74 mol | |
AMOUNT: MASS | 663 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |